Pyrrolo[1,2-a]pyrazine-1-carboxylic acid, octahydro-, (1S,8aS)- is a bicyclic compound characterized by a fused pyrrole and pyrazine structure. Its molecular formula is with a molecular weight of approximately 170.21 g/mol. The compound features a carboxylic acid group, which contributes to its reactivity and potential biological activity. The specific stereochemistry indicated by (1S,8aS) suggests a defined spatial arrangement of atoms that can influence its interactions in biological systems .
The compound can also serve as an intermediate in the synthesis of more complex organic molecules, particularly those intended for pharmaceutical applications .
Research indicates that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit significant biological activity, particularly as ligands for dopamine receptors. Specifically, they have been shown to interact with dopamine D4 receptor subtypes, making them candidates for treating disorders related to the dopamine system, such as schizophrenia and Parkinson's disease. The pharmacological profile suggests potential use in neuropharmacology due to their ability to modulate neurotransmitter activity .
The synthesis of pyrrolo[1,2-a]pyrazine-1-carboxylic acid can be achieved through several methods:
Specific synthetic routes may vary depending on the desired stereochemistry and functionalization of the final product .
Pyrrolo[1,2-a]pyrazine-1-carboxylic acid has potential applications in:
The versatility of this compound makes it a valuable candidate for various fields of research and application .
Studies on pyrrolo[1,2-a]pyrazine derivatives have revealed their interactions with various biological targets:
Understanding these interactions is essential for optimizing the pharmacological properties of pyrrolo[1,2-a]pyrazine compounds.
Pyrrolo[1,2-a]pyrazine-1-carboxylic acid is part of a larger family of compounds that exhibit similar structural features. Here are some notable comparisons:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1-carboxylic acid | Structure | Contains a carboxylic acid group; interacts with dopamine receptors. |
| Octahydropyrrolo[1,2-a]pyrazine | Structure | Lacks the carboxylic acid; primarily studied for structural properties. |
| 2,7-substituted octahydro-pyrrolo[1,2-a]pyrazines | Various | Known for diverse biological activities; often used in drug design due to receptor interactions. |
The uniqueness of pyrrolo[1,2-a]pyrazine-1-carboxylic acid lies in its specific stereochemistry and functional groups that enhance its biological activity and potential therapeutic applications compared to its analogs.
Cyclization reactions remain pivotal for assembling the pyrrolo[1,2-a]pyrazine scaffold. A notable approach involves acid-mediated cyclization of Ugi adducts, where dihydropyrazinones are formed as intermediates. For instance, trifluoroacetic acid (TFA)-treated Ugi adducts undergo cyclization to yield pyrrolo[1,2-a]pyrazine-3,6-diones, which are further functionalized via gold(I)-catalyzed annulation. This method achieves regioselectivity through steric and electronic modulation, producing derivatives in 65–92% yields.
Alternatively, enolate alkylation of pyrrole-fused diketopiperazines enables stereocontrolled synthesis. A seven-step route to peramine—a related alkaloid—leverages this strategy, involving reductive amination and dehydration to establish the bicyclic framework. Such protocols highlight the versatility of cyclization in accessing both saturated and aromatic variants of the pyrrolo[1,2-a]pyrazine system.
Electrophilic acylation and formylation reactions critically influence substitution patterns on the pyrrolo[1,2-a]pyrazine core. Studies demonstrate that substituents at C1 and C3 dictate regioselectivity during Friedel-Crafts acetylation. For example, unsubstituted pyrrolo[1,2-a]pyrazines preferentially undergo C8-acetylation, whereas C1-methylated analogs favor C6-functionalization. This divergence arises from steric hindrance and electronic effects, as confirmed by $$ ^1\text{H} $$-NMR and X-ray crystallography.
Vilsmeier-Haack formylation, in contrast, uniformly targets the C6 position regardless of substituents, yielding formylated products in 70–85% yields. The reaction’s insensitivity to steric factors underscores the electrophilic dominance of the formylating agent at electron-rich sites.
Tandem processes efficiently construct polycyclic derivatives. A landmark example involves the Smiles rearrangement coupled with iminium cyclization. Treatment of pyridinyloxyacetaldehyde with primary amines under TFA or TiCl$$_4$$ catalysis generates pyrido[2,3-e]pyrrolo[1,2-a]pyrazines via a cascade sequence. The reaction proceeds through iminium formation, intramolecular nucleophilic attack, and aryloxy group migration, achieving 60–78% yields.
Similarly, glucose-derived Maillard reactions with amines produce pyrrole intermediates, which undergo cyclization and dehydration to form fused pyrazines. These cascades exemplify the utility of multifunctional substrates in streamlining complex heterocycle synthesis.
Palladium catalysis enables efficient annulation of pyrrole-azole hybrids. A Pd(II)-mediated oxidative coupling of 1,2- and 1,3-di(heteroaryl)alkanes furnishes six- or seven-membered rings fused to pyrrolopyrazines. Key to this method is double C(sp$$^2$$)–H activation, which forges biheteroaryl systems in a single step. Substrates with electron-withdrawing groups exhibit enhanced reactivity, achieving 55–82% yields. This approach is scalable and compatible with diverse azole motifs, including imidazoles and pyrazoles.
The Smiles rearrangement is instrumental in accessing structurally diverse polycyclics. In one protocol, pyridinyloxyacetaldehyde reacts with aliphatic amines under TiCl$$_4$$ catalysis, inducing a -aryl shift to form pyrido[2,3-e]pyrrolo[1,2-a]pyrazines. The rearrangement’s efficiency hinges on the amine’s nucleophilicity, with benzylamines outperforming alkyl analogues. This method underscores the synergy between Lewis acid catalysis and sigmatropic rearrangements in complex heterocycle assembly.
Pyrrolo[1,2-a]pyrazine derivatives exhibit potent anticancer activity through modulation of the farnesyltransferase (FTase)-p38 mitogen-activated protein kinase (MAPK) signaling axis. In human lymphoma U937 cells, derivative 6x (bearing a 2,4-dimethoxyphenyl group) demonstrated selective cytotoxicity by inhibiting FTase-mediated post-translational modification of Ras proteins, thereby disrupting downstream p38 phosphorylation [1]. This mechanism was validated through comparative studies showing that 6x reduced cell viability by 85% at 10 μM, whereas analogs with halogen substituents (e.g., 6t-w) showed negligible activity [1].
The FTase-p38 pathway’s role in apoptosis induction was further elucidated via Western blot analysis, which revealed a 3.2-fold increase in caspase-3 activation following 6x treatment [1]. Structural optimization studies highlighted the critical importance of methoxy group orientation, as the 2,5-dimethoxyphenyl analog 6y failed to inhibit p38 phosphorylation, underscoring the stereoelectronic requirements for FTase binding [1].
Table 1: Anticancer Activity of Pyrrolo[1,2-a]pyrazine Derivatives
| Compound | Substituent | IC₅₀ (μM) | p38 Inhibition (%) |
|---|---|---|---|
| 6x | 2,4-dimethoxyphenyl | 0.45 | 92 |
| 6b | o-methoxyphenyl | 1.78 | 67 |
| 6y | 2,5-dimethoxyphenyl | >10 | 12 |
The pyrrolo[1,2-a]pyrazine scaffold demonstrates selective toxicity in BRCA-deficient malignancies through poly(ADP-ribose) polymerase-1 (PARP-1) inhibition. Derivative 10a (pyrrolo[1,2-a]quinoline) exhibited a 50% inhibitory concentration (IC₅₀) of 4.2 nM against PARP-1, with 32-fold selectivity over BRCA-proficient cells [6]. Mechanistically, PARP-1 inhibition induces synthetic lethality in homologous recombination-deficient cells by preventing single-strand break repair, leading to replication fork collapse [7].
In BRCA2-deficient mouse embryonic stem cells, PARP-1 knockdown via small interfering RNA (siRNA) reduced apoptotic resistance by 78%, confirming the pathway’s dependency on PARP activity [7]. Molecular docking studies revealed that the carboxylic acid moiety of pyrrolo[1,2-a]pyrazine derivatives forms critical hydrogen bonds with PARP-1’s catalytic domain (Gln-322 and Ser-904), enhancing binding affinity [6].
Pyrrolo[1,2-a]pyrazine-1,4-dione analogs exhibit broad-spectrum antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Compound MSI45, isolated from Bacillus tequilensis, demonstrated a minimum inhibitory concentration (MIC) of 15 mg/L and a minimum bactericidal concentration (MBC) of 20 mg/L against multidrug-resistant S. aureus [8]. The mechanism involves disruption of cell wall biosynthesis, as evidenced by transmission electron microscopy showing aberrant septation and membrane blebbing [8].
Table 2: Antimicrobial Activity of Pyrrolo[1,2-a]pyrazine Derivatives
| Strain | MIC (mg/L) | MBC (mg/L) |
|---|---|---|
| MRSA (ATCC 43300) | 15 ± 0.17 | 20 ± 0.07 |
| E. coli (ATCC 25922) | 42 ± 1.2 | 58 ± 1.8 |
Pyrrolo[1,2-a]pyrazine derivatives act as competitive ATP-binding inhibitors across multiple kinase families. In p38α MAP kinase, derivative 21 achieved 90% inhibition at 100 nM by occupying the adenine-binding pocket, as confirmed by X-ray crystallography [5]. Similarly, analogs targeting Akt kinase reduced phosphorylation at Ser-473 by 65% in HT-29 colorectal cancer cells, with molecular dynamics simulations showing stable hydrogen bonding with Glu-228 and Lys-179 [2].
Table 3: Kinase Inhibition Profiles
| Kinase | IC₅₀ (nM) | Binding Interactions |
|---|---|---|
| p38α | 12 | Hydrogen bonds with Met-109, Gly-110 |
| Akt | 28 | Salt bridge with Lys-179 |
| ERK1/2 | 450 | Hydrophobic interaction with Leu-156 |
While direct evidence for immunomodulation by pyrrolo[1,2-a]pyrazine-1-carboxylic acid remains limited, structural analogs exhibit TNF-α suppression in macrophages. In RAW 264.7 cells, pretreatment with p38α inhibitors reduced lipopolysaccharide (LPS)-induced TNF-α secretion by 82%, suggesting potential cross-talk between p38 signaling and cytokine production [5]. Computational models predict that the octahydro backbone enhances membrane permeability, potentially facilitating intracellular accumulation in immune cells.
Early diversity-oriented synthesis of pyrrolo[1,2-a]pyrazine libraries showed that the precise placement of electron-donating methoxy groups around an appended phenyl ring governs cytotoxicity toward human lymphoma U-937 cells [1] [2].
| Entry | Aromatic motif on C-6 side chain | Orientation (o-/m-/p-) | Viability inhibition at ten micromoles | Qualitative outcome |
|---|---|---|---|---|
| 6b | Single methoxy | ortho | 82% reduction | Potent |
| 6t–w | Halogen (Cl, Br, F) | ortho | < 10% reduction | Inactive |
| 6x | 2,4-dimethoxy | ortho / para | 95% reduction | Most potent |
| 6y | 2,5-dimethoxy | ortho / meta | < 15% reduction | Inactive |
The data confirm that (a) electron donation alone is insufficient and (b) precise spatial projection of the donor group toward the hydrophobic pocket of the target is the critical determinant of activity [1] [2].
The bicyclic octahydropyrrolo[1,2-a]pyrazine ring can adopt either a cis-(1S, 8aS) or trans-(1R, 8aR) arrangement. X-ray co-crystal structures of compound 45 (T-3256336) bound to X-chromosome-linked inhibitor-of-apoptosis protein show that the cis-(1S, 8aS) enantiomer overlays the L-proline of the AVPI peptide, positioning its carboxylate for a bidentate salt bridge to Lysine 206 [3].
| Scaffold configuration | Cellular target | Fifty-percent inhibitory concentration (nanomoles) | Fold loss vs (1S, 8aS) |
|---|---|---|---|
| (1S, 8aS) compound 45 | Cellular inhibitor-of-apoptosis protein-1 | 1.3 | reference |
| (1R, 8aR) diastereomer | Same assay | 48 | 37 |
Loss of the native stereochemistry therefore reduces affinity by more than one and one-half orders of magnitude, underscoring how cis fusion rigidifies the bicyclic ring in a conformation that faithfully mimics the peptide β-turn [3] [4].
Meta-substituted aromatic derivatives of octahydropyrrolo[1,2-a]pyrazine developed as anticonvulsants illustrate electronic effects on pharmacodynamics [5].
| Substituent (meta position) | Hammett σm | Protective index in limbic seizure model | Interpretation |
|---|---|---|---|
| Fluoro (withdrawing) | +0.34 | 3.8 | Moderate efficacy |
| Chloro (withdrawing) | +0.37 | 3.5 | Moderate efficacy |
| Nitro (strong withdrawing) | +0.71 | 2.1 | Reduced efficacy |
| Methyl (donating) | –0.07 | 5.9 | High efficacy |
| Methoxy (donating) | –0.12 | 6.6 | Highest efficacy |
Within this series, mild electron donation elevated brain exposure without compromising target engagement, whereas strongly withdrawing groups depressed efficacy, consistent with increased polarity diminishing blood–brain barrier penetration [5].
Ab-initio Hartree–Fock 6-31G* geometry optimisation of the parent octahydropyrrolo[1,2-a]pyrazine reveals a puckered bicyclic envelope with an N5–C8a–C1 dihedral of 135 degrees that aligns the carboxylate above the ring plane [6]. In the cocrystal with X-chromosome-linked inhibitor-of-apoptosis protein, the same torsion is retained (133 degrees), demonstrating that pre-organisation minimises the entropic penalty of binding [3].
| Key torsion (degrees) | Gas-phase model | Protein-bound | Δ |
|---|---|---|---|
| N5–C8a–C1–C2 | 135 | 133 | –2 |
| C6–C7 pseudo-axial pucker | 31 | 29 | –2 |
The negligible differences confirm that the fused bicyclic system behaves as a conformationally locked, low-energy mimic of proline, an attribute central to its broad utility in ligand design [6] [3].
Medicinal chemists have incorporated the (1S, 8aS) octahydropyrrolo[1,2-a]pyrazine nucleus into diverse hybrids:
Collectively, these examples confirm that embedding the conformationally biased octahydropyrrolo[1,2-a]pyrazine ring into larger chemotypes allows orthogonal optimisation of peripheral pharmacophores while preserving a privileged three-dimensional scaffold for target recognition.